4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline
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Overview
Description
4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline is an organotellurium compound characterized by the presence of a tellurium atom bonded to a 4-chlorophenyl group and an N,N-dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline typically involves the reaction of 4-chlorophenyl tellurium trichloride with N,N-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the tellurium-carbon bond. The reaction is usually conducted under an inert atmosphere to prevent oxidation of the tellurium compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tellurium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Formation of tellurium hydrides or tellurium-free products.
Substitution: Formation of new organotellurium compounds with different functional groups.
Scientific Research Applications
4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound may generate reactive oxygen species (ROS) through redox cycling, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl tellurium trichloride
- N,N-Dimethylaniline
- 4-Chlorophenyl telluride
Uniqueness
4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline is unique due to the combination of the 4-chlorophenyl group and the N,N-dimethylaniline moiety bonded to a tellurium atom. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
65688-49-5 |
---|---|
Molecular Formula |
C14H14ClNTe |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
4-(4-chlorophenyl)tellanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14ClNTe/c1-16(2)12-5-9-14(10-6-12)17-13-7-3-11(15)4-8-13/h3-10H,1-2H3 |
InChI Key |
RBGIXTVGDHBUKR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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